5-Chloro-4-methyl-3-nitropyridin-2-amine
Overview
Description
5-Chloro-4-methyl-3-nitropyridin-2-amine is a compound that belongs to the class of organic compounds known as nitropyridines. These compounds contain a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, substituted with both nitro and amino groups at distinct positions. The specific structure of 5-chloro-4-methyl-3-nitropyridin-2-amine suggests that it has a chlorine atom at the fifth position, a methyl group at the fourth position, and a nitro group at the third position of the pyridine ring, with an amino group at the second position.
Synthesis Analysis
The synthesis of nitropyridine derivatives can be achieved through various methods. For instance, the N-nitration of secondary amines with 4-chloro-5-substituted-pyridazin-3-one derivatives has been shown to yield corresponding nitropyridazin-3-ones under mild conditions with good yields . Although the exact synthesis of 5-chloro-4-methyl-3-nitropyridin-2-amine is not detailed in the provided papers, similar synthetic approaches could potentially be applied or adapted for its production.
Molecular Structure Analysis
The molecular structure of nitropyridine derivatives has been extensively studied using both experimental and theoretical approaches. For example, the crystal structures of related compounds such as 2-amino-4-methyl-3-nitropyridine have been determined, revealing that they crystallize in various space groups and are stabilized by hydrogen bonding, forming layered arrangements with dimeric motifs . These findings provide insights into the potential molecular structure of 5-chloro-4-methyl-3-nitropyridin-2-amine, which may exhibit similar crystalline and hydrogen bonding characteristics.
Chemical Reactions Analysis
Nitropyridines can undergo a variety of chemical reactions, including nitrosation, which involves the conversion of amines into nitrosamines. The kinetics of such reactions have been studied, showing that they are first-order in both the amine and nitrous acid, and that the rate of nitrosation can be influenced by the acidity and ionic strength of the solution . This information is relevant to understanding the chemical behavior of 5-chloro-4-methyl-3-nitropyridin-2-amine under nitrosating conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridine derivatives can be characterized using spectroscopic and computational methods. Investigations into compounds such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile have provided data on IR, NMR, and electronic spectroscopy, as well as UV–vis absorption and fluorescence spectroscopy . These studies help to elucidate the optical properties and solvent effects on emission spectra, which are also pertinent to understanding the properties of 5-chloro-4-methyl-3-nitropyridin-2-amine. Additionally, theoretical calculations such as DFT can predict NMR chemical shifts, molecular electrostatic potentials, and reactivity descriptors, which are useful for assessing the stability and reactivity of such compounds .
Scientific Research Applications
Chemical Synthesis and Reactions
5-Chloro-4-methyl-3-nitropyridin-2-amine serves as a precursor in the synthesis of various organic compounds, demonstrating its versatility in chemical reactions. For example, it has been used in the malonation of nitropyridines, leading to the preparation of 5-hydroxy-2-alkylpyridines through a sequence of reactions starting from 2-chloro-5-nitropyridine (Gruber, 1953). Moreover, the compound's reactivity in nucleophilic substitutions has been studied, highlighting its interaction with amines like piperidine and morpholine, which is influenced by the presence of the nitro group and solvent conditions (Hamed, 1997).
Nitration Reactions
The nitration of secondary amines using derivatives of 5-Chloro-4-methyl-3-nitropyridin-2-amine has been explored, demonstrating the compound's potential in transferring nitro groups to various secondary amines under mild conditions, resulting in N-nitramines (Park et al., 2003).
1,3-Dipolar Cycloaddition Reactions
The reactivity of nitropyridyl isocyanates, closely related to 5-Chloro-4-methyl-3-nitropyridin-2-amine, in 1,3-dipolar cycloaddition reactions has been investigated. These reactions afford tetrazolinones and substituted amines, showcasing the compound's utility in synthesizing a diverse range of heterocyclic structures (Holt & Fiksdahl, 2007).
Diazotization Kinetics
The kinetics of diazotization reactions involving derivatives of 5-Chloro-4-methyl-3-nitropyridin-2-amine have been studied, providing insight into the effects of substituents on the rate of diazotization. This research contributes to a deeper understanding of the chemical behavior of nitropyridines and their analogs in diazotization reactions (Kalatzis & Mastrokalos, 1977).
Aminal Formation via Pummerer Rearrangement
Unique aminals have been synthesized from 5-Chloro-4-methyl-3-nitropyridin-2-amine derivatives via Pummerer rearrangement, demonstrating the compound's potential in forming complex structures. This finding opens up new pathways for the synthesis of novel organic compounds (Rakhit et al., 1979).
Safety And Hazards
properties
IUPAC Name |
5-chloro-4-methyl-3-nitropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWKTQALVZANCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Cl)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00614287 | |
Record name | 5-Chloro-4-methyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00614287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-methyl-3-nitropyridin-2-amine | |
CAS RN |
148612-17-3 | |
Record name | 5-Chloro-4-methyl-3-nitro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148612-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-4-methyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00614287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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